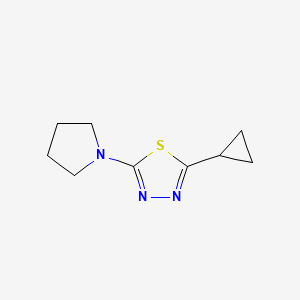
2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 1862982-89-5 . It has a molecular weight of 195.29 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole”, has been achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole” is represented by the Inchi Code: 1S/C9H13N3S/c1-2-6-12 (5-1)9-11-10-8 (13-9)7-3-4-7/h7H,1-6H2 .Physical And Chemical Properties Analysis
“2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole” is a solid compound with a molecular weight of 195.29 .Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Compounds incorporating a thiadiazole moiety, akin to 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole, have been synthesized and evaluated for their insecticidal properties. Research has shown that such compounds exhibit significant insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis), which is a major threat to cotton crops. The effectiveness of these compounds highlights their potential in agricultural pest management strategies (Fadda et al., 2017).
Anticancer Activity
Thiadiazole derivatives, including structures similar to 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole, have been investigated for their anticancer properties. A study synthesized a series of arylazothiazoles and thiadiazoles using a novel copolymer catalyst and tested their efficacy against cancer cell lines. The results indicated promising anticancer activity, particularly against colon carcinoma (HCT-116) and liver carcinoma (HEPG2-1) cell lines, suggesting the potential of these compounds in cancer therapy (Gomha et al., 2015).
Antimicrobial and Antifungal Properties
The synthesis and evaluation of various bis-heterocyclic derivatives incorporating thiadiazole units have shown significant antimicrobial and antifungal properties. This includes activity against a range of microbes and fungi, highlighting the potential of these compounds in developing new antimicrobial and antifungal agents (Kumar & Panwar, 2015).
Electrochromic Applications
Thiadiazolo[3,4-c]pyridine derivatives, which are structurally related to 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole, have been explored for their electrochromic properties. Research has shown that these compounds can be used to develop fast-switching green electrochromic polymers with low bandgaps, offering potential applications in smart windows, displays, and other electrochromic devices (Ming et al., 2015).
Synthesis of Heterocyclic Compounds
Thiadiazole derivatives, including those structurally similar to 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole, have been central in the synthesis of a wide array of heterocyclic compounds. These compounds are crucial in the development of new materials and pharmaceuticals due to their diverse biological and chemical properties (Yang et al., 2013).
Zukünftige Richtungen
The future directions for “2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the modification of the structure of known derivatives with documented activity is a common method of searching for new compounds , and this could be a potential area of future research for this compound.
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-2-6-12(5-1)9-11-10-8(13-9)7-3-4-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCVCNBKOSEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


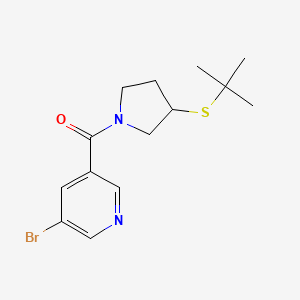
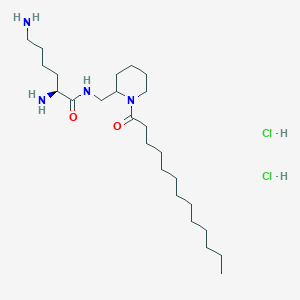
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2877644.png)
![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)
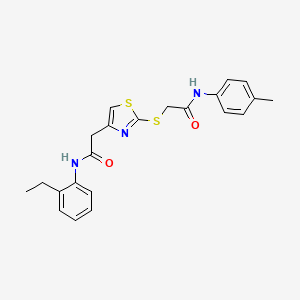
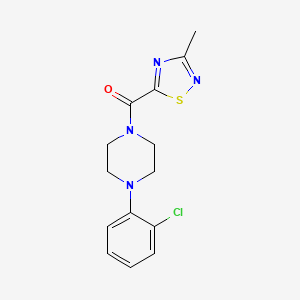
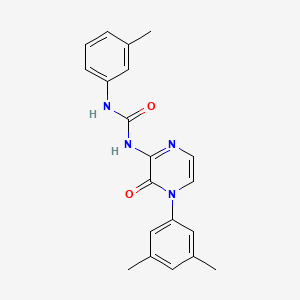
![Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B2877652.png)

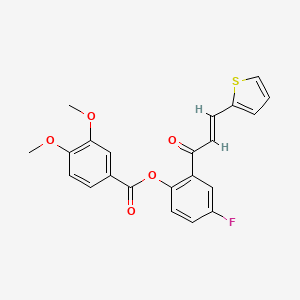
![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)
